Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
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Overview
Description
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a chemical compound known for its utility in various synthetic applications. It is a fluoroalkylation agent, which means it can introduce fluoroalkyl groups into other molecules. This compound is particularly valuable in the preparation of difluorocyclopropenes and difluorocarbene reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate typically involves the reaction of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature and pressure, as well as the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triethylsilyl group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form difluorocyclopropenes.
Hydrolysis: It reacts with water to form 2,2-difluoro-2-(fluorosulfonyl)acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Bases: Triethylamine is often used as a base in these reactions.
Solvents: Anhydrous solvents such as ether and toluene are commonly used.
Major Products
Difluorocyclopropenes: Formed through elimination reactions.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Formed through hydrolysis.
Scientific Research Applications
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of difluorocyclopropenes and difluorocarbene reagents.
Biology: Employed in the modification of biomolecules to introduce fluoroalkyl groups, which can enhance their stability and activity.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves the formation of reactive intermediates such as difluorocarbene. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Ethyl trifluoromethanesulfonate
Uniqueness
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is unique due to its ability to introduce fluoroalkyl groups into molecules efficiently. Its reactivity and the stability of the resulting products make it a valuable reagent in synthetic chemistry .
Biological Activity
Introduction
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TESDFA) is a fluorinated compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique chemical properties. This article explores the biological activity of TESDFA, focusing on its synthesis, reactivity, and potential applications in drug development.
- Molecular Formula : C₈H₁₅F₃O₄SSi
- Molecular Weight : 292.349 g/mol
- CAS Number : 757203-27-3
- Purity : ≥95%
The compound is categorized as a difluoromethylating agent and is known for its ability to generate difluorocarbenes, which are crucial intermediates in organic synthesis.
TESDFA acts as a source of difluorocarbene under specific conditions, facilitating various chemical reactions. These reactions include:
- Nucleophilic Addition : TESDFA can react with carbonyl compounds to form difluoromethylated products.
- Cyclopropanation : It can generate difluorocyclopropanes when reacted with alkenes.
The generation of difluorocarbenes from TESDFA is particularly notable because these intermediates are valuable for synthesizing a wide range of fluorinated compounds, which often exhibit enhanced biological activity compared to their non-fluorinated counterparts .
Case Studies and Research Findings
- Antiviral Activity : Research indicates that compounds containing difluoromethyl groups can enhance antiviral activity. For instance, difluoromethylated derivatives have shown improved potency against viral enzymes compared to their non-fluorinated analogs. This suggests that TESDFA-derived compounds may have potential applications in developing antiviral drugs .
- Inhibition of Enzymatic Activity : Studies have demonstrated that fluorinated compounds can inhibit enzymes involved in metabolic pathways. For example, the introduction of a trifluoromethyl group has been linked to increased inhibition of 5-alpha-reductase, an enzyme implicated in prostate cancer. This finding highlights the potential for TESDFA in synthesizing inhibitors for therapeutic use .
- Synthesis of Bioactive Molecules : TESDFA has been utilized in the synthesis of various bioactive molecules. The ability to introduce fluorinated groups into organic scaffolds can lead to compounds with improved pharmacokinetic properties, including increased stability and bioavailability .
Data Table: Summary of Biological Activities
Compound Type | Activity Type | Reference |
---|---|---|
Difluoromethylated derivatives | Antiviral activity | |
Fluorinated inhibitors | Enzyme inhibition | |
Bioactive molecules | Enhanced pharmacokinetics |
Safety and Toxicology
While TESDFA shows promise in biological applications, it is essential to consider its safety profile. The compound is classified as hazardous, with potential effects including:
Properties
IUPAC Name |
triethylsilyl 2,2-difluoro-2-fluorosulfonylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O4SSi/c1-4-17(5-2,6-3)15-7(12)8(9,10)16(11,13)14/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAYXLBAABNCCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(=O)C(F)(F)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O4SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463859 |
Source
|
Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757203-27-3 |
Source
|
Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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